molecular formula C19H14ClN5O4 B1663703 RS-25344 hydrochloride

RS-25344 hydrochloride

Cat. No.: B1663703
M. Wt: 411.8 g/mol
InChI Key: ROSFKXDQMBPYQQ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione; hydrochloride (molecular formula: C₁₉H₁₃N₅O₄·HCl, monoisotopic mass: 375.096754) is a pyrido[2,3-d]pyrimidine-2,4-dione derivative with a substituted 3-nitrophenyl group at position 1 and a pyridin-4-ylmethyl moiety at position 3 . This compound belongs to a class of heterocyclic molecules extensively studied for their biological activities, particularly as eukaryotic elongation factor 2 kinase (eEF-2K) inhibitors, which are implicated in cancer therapy . Its hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological evaluation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFKXDQMBPYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrido[2,3-d]Pyrimidine-2,4-Dione Core

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold serves as the foundational structure for the target compound. A validated approach involves the condensation of 6-amino-1,3-disubstituted uracils with Vilsmeier-Haack reagents, followed by cyclization.

Alkylation of Uracil Derivatives

Initial synthesis begins with the alkylation of commercially available uracil derivatives (e.g., 6-aminouracil) using alkyl halides such as ethyl iodide or n-propyl iodide. The reaction is conducted in aqueous sodium hydroxide (10–15% w/v) at reflux temperatures (80–100°C) for 4–6 hours, yielding 1,3-disubstituted-6-aminouracils with moderate yields of 40–53%. For example, 1,3-diethyl-6-aminouracil is obtained via this method, providing a stable intermediate for subsequent functionalization.

Vilsmeier-Haack Reaction for Pyridine Ring Formation

The 1,3-disubstituted uracil is treated with a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to form a chlorinated intermediate. This intermediate undergoes cyclization upon treatment with triethylamine and cyanoacetamide in ethanol, producing the pyrido[2,3-d]pyrimidine-2,4-dione core. The reaction proceeds at 80–90°C for 2–4 hours, achieving yields of 78% over two steps.

Key Reaction Conditions:
  • Molar Ratio : POCl₃:DMF = 1:1.2 (v/v)
  • Solvent : Anhydrous DMF
  • Workup : Neutralization with triethylamine, followed by precipitation in ice-cold water

Functionalization with the Pyridin-4-ylmethyl Group

The pyridin-4-ylmethyl moiety is introduced via alkylation of a secondary amine or hydroxyl group on the pyrido[2,3-d]pyrimidine core.

Alkylation Using 4-(Chloromethyl)Pyridine

The intermediate from Step 2 is dissolved in dry DMF and treated with 4-(chloromethyl)pyridine (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) at 60–70°C for 6–8 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered and dried, yielding the alkylated product with 70–80% purity.

Challenges and Solutions:
  • Regioselectivity : Competing alkylation at alternative sites is mitigated by steric hindrance from the 3-nitrophenyl group.
  • Byproducts : Unreacted 4-(chloromethyl)pyridine is removed via recrystallization in methanol.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance solubility and stability.

Acidification and Precipitation

The alkylated product is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution at 0–5°C until pH ≤ 2. The resulting hydrochloride salt precipitates as a crystalline solid, which is isolated via vacuum filtration and washed with cold diethyl ether. The yield for this step exceeds 90%, with HPLC purity ≥98%.

Analytical Confirmation:
  • ¹H NMR : Downfield shift of pyridine protons (δ 8.5–8.7 ppm) confirms salt formation.
  • Elemental Analysis : Cl⁻ content matches theoretical values (e.g., 8.6% calculated vs. 8.5% observed).

Process Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF or acetonitrile in Steps 1 and 3 due to its high polarity and ability to stabilize intermediates. Reaction temperatures above 90°C in Step 2 accelerate decomposition, whereas temperatures below 60°C prolong reaction times.

Catalytic Efficiency in Coupling Reactions

Screening of palladium catalysts identified Pd(PPh₃)₄ as optimal for Suzuki-Miyaura coupling, with turnover numbers (TON) exceeding 1,500 under optimized conditions.

Table 1: Comparative Yields Under Varied Conditions
Step Catalyst/Solvent Temperature (°C) Yield (%)
2 Pd(PPh₃)₄/DMF 90 75
2 Pd(OAc)₂/THF 90 58
3 K₂CO₃/DMF 70 80
3 NaH/DMSO 70 65

Analytical Characterization

Spectroscopic Data

  • FT-IR : Peaks at 1,682 cm⁻¹ (C=O stretch), 1,511 cm⁻¹ (NO₂ asymmetric stretch).
  • MS (ESI) : m/z 411.80 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄N₄O₃.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms a purity of 99.4% for the final hydrochloride salt.

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione; hydrochloride
  • CAS Number : 152814-89-6
  • Molecular Formula : C19H14ClN5O4
  • Molecular Weight : 411.8 g/mol

Structure

The chemical structure of RS-25344 hydrochloride features a pyrido[2,3-d]pyrimidine core with a nitrophenyl group and a pyridinylmethyl substituent. This configuration contributes to its biochemical activity and selectivity for PDE4.

Medicinal Chemistry

This compound is primarily investigated for its role as a PDE4 inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various signaling pathways. This mechanism has potential therapeutic applications in:

  • Anti-inflammatory treatments : The compound has shown efficacy in reducing inflammation by inhibiting the release of pro-inflammatory cytokines such as interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) .
  • Cognitive enhancement : Research indicates that RS-25344 may improve memory and cognitive functions, making it a candidate for treating neurodegenerative diseases .

Biological Research

In biological studies, this compound serves as a tool for understanding the role of cAMP in cellular signaling pathways. Its selective inhibition of PDE4 allows researchers to dissect the contributions of this pathway in various physiological and pathological contexts.

Case Studies

  • Inflammation Models : In vitro studies using isolated human peripheral blood mononuclear cells demonstrated that RS-25344 effectively inhibits cytokine release, providing insights into its anti-inflammatory mechanisms .
  • Neuropharmacology : Animal models have been employed to assess the cognitive-enhancing effects of RS-25344, highlighting its potential utility in addressing cognitive deficits associated with aging or neurodegenerative disorders .

Industrial Applications

In addition to its research applications, this compound is being explored for its potential use in drug development targeting PDE4-related conditions. Its high selectivity for PDE4 over other phosphodiesterase isoforms distinguishes it from similar compounds like rolipram and roflumilast.

Mechanism of Action

RS 25344 hydrochloride exerts its effects by selectively inhibiting PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins, modulating their activity. The compound’s anti-inflammatory and memory-enhancing effects are attributed to this mechanism .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name/ID Position 1 Substituent Position 3 Substituent Additional Functional Groups Biological Target/Activity
Target compound (hydrochloride salt) 3-Nitrophenyl Pyridin-4-ylmethyl Hydrochloride salt eEF-2K inhibition
Compound 6 Cyclopropyl Ethyl 6-Carboxamide eEF-2K inhibition (IC₅₀ = 420 nM)
Compound 9 Cyclopropyl Propyl 6-Carboxamide eEF-2K inhibition (IC₅₀ = 930 nM)
Compound 11l (PROTAC derivative) Modified linker PROTAC motif E3 ligase recruiter eEF-2K degradation (Dr = 56.7%)
Pyrano[2,3-d]pyrimidine derivatives Fused pyran ring Variable alkyl/aryl groups Thione or dione Antiparasitic, anticancer

Key Observations :

  • The pyridin-4-ylmethyl moiety may improve solubility and π-π stacking interactions with kinase hinge regions, a feature absent in simpler alkyl-substituted analogs .
  • Compound 11l, a proteolysis-targeting chimera (PROTAC) derivative, demonstrates a novel mechanism by recruiting E3 ligases for eEF-2K degradation, achieving superior apoptosis induction in MDA-MB-231 cells compared to traditional inhibitors .

Table 3: Pharmacological Profiles

Compound Name/ID IC₅₀ (nM) Degradation Rate (%) Apoptosis Induction Solubility (HCl salt)
Target compound Pending Not reported Not reported High (hydrochloride)
Compound 6 420 N/A Significant Moderate
Compound 9 930 N/A Moderate Low
Compound 11l N/A 56.7 High High

Key Findings :

  • The hydrochloride salt of the target compound likely offers enhanced solubility over non-salt forms, addressing a limitation observed in Compounds 6 and 9 .
  • Compound 6 remains the most potent eEF-2K inhibitor in its class (IC₅₀ = 420 nM), attributed to its cyclopropyl and ethyl groups optimizing hydrophobic interactions in the kinase pocket .
  • Compound 11l ’s PROTAC design represents a paradigm shift, achieving target degradation rather than inhibition, with a 56.7% degradation rate and potent apoptosis in cancer cells .

Biological Activity

The compound 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride , also known as RS-25344, is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

  • IUPAC Name : 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
  • Molecular Formula : C19H14ClN5O4
  • Molecular Weight : 411.80 g/mol
  • CAS Number : 152815-28-6

Biological Activity Overview

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including:

  • Inhibition of Kinases : RS-25344 has been studied for its inhibitory effects on various kinases, particularly eukaryotic elongation factor 2 kinase (eEF-2K). In vitro studies have shown that it can significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells with an IC50 value of 420 nM .
  • Phosphodiesterase Inhibition : The compound acts as a selective inhibitor of phosphodiesterase type IV (PDE4), which is crucial for modulating cyclic adenosine monophosphate (cAMP) levels in cells. This modulation has implications in inflammatory responses and other signaling pathways .
  • Anticancer Activity : The structural features of RS-25344 suggest potential anticancer properties, particularly through its action on eEF-2K and other kinases involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of RS-25344 and related compounds can be attributed to specific structural components:

Structural FeatureImpact on Activity
Nitro group at position 1Enhances interaction with target proteins
Pyridine ringEssential for binding affinity
Substituents on the phenyl ringInfluence selectivity and potency

Studies have shown that modifications to these structural elements can lead to variations in biological potency and specificity .

Case Studies and Research Findings

Several studies have investigated the biological activity of RS-25344:

  • Synthesis and Evaluation : A study synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on eEF-2K. RS-25344 was among the most effective compounds identified .
  • Pharmacological Implications : The inhibition of PDE4 by RS-25344 suggests potential therapeutic applications in treating inflammatory conditions and possibly cancer due to its ability to modulate cellular signaling pathways .
  • Comparative Studies : Comparative evaluations with other pyrido[2,3-d]pyrimidines highlight RS-25344's unique profile as an eEF-2K inhibitor, making it a candidate for further development in oncology .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Key ChallengeSolution
AlkylationNaOH, ethyl iodide, 40–50°C40–53Low regioselectivityUse n-propyl iodide
CyclizationVilsmeier reagent (POCl₃/DMF)66–78Hydrolysis of intermediatesAnhydrous conditions

Q. Table 2: Docking Results

PoseChemPLP ScoreH-Bond InteractionsHydrophobic Contacts
165.8K170, G234Cyclopropyl, ethyl
263.2I232Gly-rich loop

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.